molecular formula C9H8N4O2 B14017257 1-(3-Nitrophenyl)-1H-pyrazol-3-amine CAS No. 127530-36-3

1-(3-Nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B14017257
CAS No.: 127530-36-3
M. Wt: 204.19 g/mol
InChI Key: OYEGYZKYEVYAFG-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

    Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrazol-3-amine has been explored for its applications in:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrazole ring can interact with various biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1H-pyrazol-3-amine: Similar structure but with the nitro group in the para position.

    1-(3-Chlorophenyl)-1H-pyrazol-3-amine: Chlorine substituent instead of a nitro group.

    1-(3-Methylphenyl)-1H-pyrazol-3-amine: Methyl substituent instead of a nitro group

Uniqueness

1-(3-Nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

127530-36-3

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(3-nitrophenyl)pyrazol-3-amine

InChI

InChI=1S/C9H8N4O2/c10-9-4-5-12(11-9)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,10,11)

InChI Key

OYEGYZKYEVYAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)N

Origin of Product

United States

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